molecular formula C22H16FNO5 B11166978 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate

Cat. No.: B11166978
M. Wt: 393.4 g/mol
InChI Key: LFNQRDVANHATBG-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring, followed by the introduction of the fluorophenyl group and the dimethoxybenzoate moiety. Common reagents used in these reactions include various halides, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Acetoxyphenyl)acrylate
  • 3-Methoxybenzoate
  • 4-Fluorophenylbenzoxazole

Uniqueness

Compared to similar compounds, 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the benzoxazole ring and dimethoxybenzoate moiety contribute to its potential therapeutic effects.

Properties

Molecular Formula

C22H16FNO5

Molecular Weight

393.4 g/mol

IUPAC Name

[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] 3,5-dimethoxybenzoate

InChI

InChI=1S/C22H16FNO5/c1-26-17-9-14(10-18(11-17)27-2)22(25)28-16-7-8-19-20(12-16)29-24-21(19)13-3-5-15(23)6-4-13/h3-12H,1-2H3

InChI Key

LFNQRDVANHATBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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